Xantphos based ligand

描述

Structural Features and Backbone Diversity

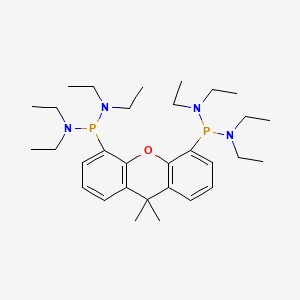

The structural foundation of Xantphos-based ligands centers on the rigid xanthene backbone, which provides a unique molecular architecture that distinguishes these compounds from conventional bisphosphine ligands. The parent compound, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, features a xanthene core with two diphenylphosphino groups positioned at the 4 and 5 positions. This configuration results in a defined bite angle conducive to effective metal coordination, with the molecular structure exhibiting remarkable flexibility despite its apparent rigidity.

The xanthene backbone consists of a three-ring system where two aromatic rings are connected through a central oxygen-containing heterocycle. The most striking structural feature observed in crystallographic studies is the variable coplanarity of this three-ring system. While some derivatives exhibit almost perfect coplanarity with dihedral angles as small as 3.1 degrees, others show moderate tilting with angles ranging from 20.1 to 31.1 degrees. This structural flexibility contributes to the ligand's ability to adapt to different metal coordination environments.

The backbone diversity within the Xantphos family has been systematically explored through strategic substitutions at key positions. Research has demonstrated that by substituting the methylene bridge in the central ring of the xanthene backbone with alternative bridging groups, it becomes possible to adjust the natural bite angle while maintaining virtually unchanged steric bulk and electronic properties. Specific examples include Thixantphos (sulfur bridge) with a natural bite angle of 106.7 degrees, Sixantphos (dimethylsilyl bridge) at 106.2 degrees, DPEphos (two hydrogen atoms) at 101.6 degrees, and DBFphos (direct bond) achieving 133.9 degrees.

The phosphorus substituents also contribute significantly to structural diversity. Traditional phenyl-substituted variants have been complemented by tert-butyl-substituted analogues, which exhibit larger bite angles due to increased steric bulk. Computational studies using density functional theory have revealed that tert-butyl-Xantphos ligands possess natural bite angles ranging from 126.80 to 127.56 degrees, substantially larger than their phenyl counterparts which range from 111.89 to 114.18 degrees. This increased steric demand fundamentally alters the coordination behavior and catalytic properties of the resulting metal complexes.

| Ligand Variant | Bridge Substitution | Natural Bite Angle (degrees) | Flexibility Range |

|---|---|---|---|

| Xantphos | Dimethylmethylene | 109.8 | ~35° |

| Thixantphos | Sulfur | 106.7 | ~35° |

| Sixantphos | Dimethylsilyl | 106.2 | ~35° |

| DPEphos | Two hydrogen atoms | 101.6 | ~35° |

| DBFphos | Direct bond | 133.9 | ~35° |

Historical Development in Homogeneous Catalysis

The historical development of Xantphos-based ligands traces back over two decades to pioneering research aimed at creating bisphosphine ligands with unusually large bite angles for transition metal complexes. The initial synthesis was accomplished through the reaction of dilithioxanthene with chlorodiphenylphosphine, establishing a synthetic methodology that has remained fundamental to the field. This breakthrough represented a significant departure from conventional carbon-bridged diphosphines, introducing the concept of rigid heterocyclic aromatic backbones as platforms for ligand design.

The early recognition of Xantphos ligands' potential in homogeneous catalysis emerged from systematic studies of their coordination behavior with various transition metals. Research demonstrated that these ligands could induce high regioselectivity in reactions such as hydroformylation due to their wide bite angle characteristics. The unique structural features of the xanthene backbone were found to provide both rigidity and flexibility, allowing for optimal metal-ligand interactions while maintaining structural integrity under catalytic conditions.

Historical applications in palladium-catalyzed reactions marked a significant milestone in the development of Xantphos-based catalysis. Early studies focused on cross-coupling reactions, where the ligand's ability to stabilize metal centers and facilitate selective transformations became apparent. The ligand demonstrated particular effectiveness in carbon-nitrogen cross-coupling reactions, specifically in the synthesis of heterocycles through palladium-catalyzed coupling of 3-bromothiophenes with 2-aminopyridines.

The expansion into ruthenium catalysis represented another crucial developmental phase, with Xantphos-based ligands proving effective in the alkylation of active methylene compounds with alcohols. This diversification across multiple metal systems highlighted the versatility of the ligand framework and established its broad applicability in homogeneous catalysis.

Industrial implementation of Xantphos-based catalysis has been exemplified by its adoption in large-scale hydroformylation processes. Companies such as Celanese Chemicals Europe have employed rhodium-catalyzed hydroformylation systems utilizing Xantphos derivatives, though solubility challenges necessitated structural modifications to enhance practical applicability. These industrial applications validated the commercial viability of Xantphos-based catalytic systems and drove further research into ligand optimization.

Recent developments have focused on heterogenizing Xantphos-based catalysts through incorporation into porous organic polymers. This approach has enabled the development of solid macroligands that maintain catalytic activity while providing advantages in catalyst recovery and recycling. Such innovations represent the continuing evolution of Xantphos-based systems toward more sustainable catalytic processes.

Key Advantages Over Other Bisphosphine Ligands

The primary advantage of Xantphos-based ligands over conventional bisphosphine systems lies in their unique bite angle characteristics, which fundamentally alter the coordination geometry and electronic structure of resulting metal complexes. Unlike traditional carbon-bridged diphosphines that typically exhibit bite angles ranging from 80 to 90 degrees, Xantphos derivatives achieve bite angles exceeding 100 degrees, with some variants reaching up to 134 degrees. This expanded bite angle range provides access to coordination geometries that are inaccessible with conventional ligands.

The electronic advantages of Xantphos-based ligands become particularly evident in their metal coordination behavior. Detailed electronic structure studies have revealed that Xantphos ligation at the iron(II) level results in distinctly different iron-phosphorus bonding compared to other ferrous bisphosphine complexes. The magnitude of ligand field splitting in iron complexes with Xantphos is significantly reduced compared to conventional bisphosphines, correlating with the lowest overall iron-phosphorus Mayer bond orders in comparative series. This unique electronic structure contributes to enhanced catalytic activity in specific reactions.

Regioselectivity advantages represent another critical benefit of Xantphos-based systems. Computational studies of rhodium-catalyzed hydroformylation have demonstrated that Xantphos ligands achieve superior regioselectivity through long-range noncovalent interactions rather than bite angle effects alone. The analysis revealed that ligand-substrate interactions, particularly involving the diphenyl substituents, play a dominant role in controlling regioselectivity. This mechanistic understanding has enabled rational ligand design for optimizing selectivity in hydroformylation processes.

The structural flexibility of Xantphos ligands provides significant advantages in catalyst design and optimization. The xanthene backbone exhibits a flexibility range of approximately 35 degrees around its natural bite angle, allowing adaptation to various metal coordination preferences while maintaining structural integrity. This flexibility contrasts with more rigid conventional ligands that may impose unfavorable strain on metal complexes, leading to reduced stability or activity.

Catalytic versatility represents a major advantage of Xantphos-based ligands over their conventional counterparts. These ligands have demonstrated effectiveness across multiple metal systems including palladium, rhodium, ruthenium, nickel, and iron, enabling a broad range of catalytic transformations. The ability to function effectively with diverse metals stems from the ligand's capacity to accommodate different coordination preferences while maintaining beneficial steric and electronic properties.

| Property Comparison | Conventional Bisphosphines | Xantphos-Based Ligands |

|---|---|---|

| Bite Angle Range | 80-90° | 100-134° |

| Backbone Flexibility | Limited | ~35° range |

| Metal Compatibility | Restricted | Broad (Groups 7-11) |

| Regioselectivity Control | Moderate | Superior |

| Electronic Tunability | Limited | Extensive |

The hemilabile behavior of Xantphos ligands provides additional catalytic advantages through their ability to act as both chelating and monodentate ligands depending on reaction conditions. This property enables turnover-limiting steps in catalytic cycles to proceed more efficiently by temporarily releasing one phosphorus donor site, thereby facilitating substrate coordination and product formation. Such behavior is particularly beneficial in reactions requiring substrate chelation or involving bulky reaction partners.

属性

IUPAC Name |

N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIDPKHBSWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514613 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349100-75-0 | |

| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Coordination to Nickel

- Direct ligand addition to Ni(0) sources : Xantphos is added to Ni(COD)2 (COD = 1,5-cyclooctadiene) under inert atmosphere to form complexes such as (Xantphos)Ni(alkyne) or (Xantphos)2Ni.

- Reduction of Ni(II) precursors : Ni(II) salts can be reduced in the presence of Xantphos to generate Ni(0) complexes, though this often requires elevated temperatures or reductants.

Notably, the formation of bis-ligated (Xantphos)2Ni species is common and can be detrimental to catalytic activity due to its full coordination sphere and reduced reactivity. The presence of coordinating solvents or nitriles can shift equilibria to favor catalytically active species.

| Complex Type | Preparation Method | Yield (%) | Notes |

|---|---|---|---|

| (Xantphos)Ni(alkyne) | Ni(COD)2 + Xantphos + alkyne | 76–94 | High yields; coordination via alkyne |

| (Xantphos)2Ni | Excess Xantphos with Ni(COD)2 | Variable | Generally unreactive; reversible with nitrile |

Coordination to Palladium

- In situ generation of Pd(0) complexes : Pd precursors such as Pd(OAc)2 or Pd2(dba)3 are combined with Xantphos under inert atmosphere, often in THF or toluene, to form Pd(0)-Xantphos complexes.

- Isolation of Pd-Xantphos complexes : Complexes like Pd(Xantphos)2 and Pd(Xantphos)(dba) can be isolated and characterized by NMR and elemental analysis.

The ratio of ligand to palladium is critical; excess Xantphos leads to formation of Pd(Xantphos)2, which exhibits low catalytic activity due to slow generation of active Pd(0) species and poor solubility in common solvents.

| Pd Complex | Ligand:Pd Ratio | Solvent | Activity Notes |

|---|---|---|---|

| Pd(Xantphos)(dba) | 1:1 | THF, toluene | Active catalytic species |

| Pd(Xantphos)2 | >2:1 | THF, toluene | Poor activity, insoluble, slow activation |

Mechanistic Insights into Ligand Coordination and Complex Formation

The formation of Xantphos-metal complexes is influenced by ligand substitution equilibria and the nature of the metal precursor:

Ni complexes : Xantphos displaces one COD ligand from Ni(COD)2 to form (Xantphos)Ni(COD), which can further react to form either (Xantphos)2Ni or (Xantphos)Ni(alkyne) complexes depending on the presence of alkynes or nitriles. The presence of nitriles enables reversible formation of bis-ligated species, facilitating catalytically active species formation.

Pd complexes : Pd2(dba)3 and Xantphos mixtures yield both Pd(Xantphos)(dba) and Pd(Xantphos)2. The bis-ligated Pd species has a high binding constant for Xantphos, causing slow generation of active Pd(0) species and reduced catalytic turnover. Insolubility of Pd(Xantphos)2 in common solvents further limits its activity.

Representative Data Table: Preparation Conditions and Yields

Summary of Key Research Findings

The lithiation-phosphination route remains the cornerstone for synthesizing Xantphos ligands and their derivatives, allowing for modulation of steric and electronic properties by varying phosphine substituents.

Coordination to nickel typically involves ligand substitution on Ni(COD)2, with the formation of catalytically active Ni π-complexes. The presence of nitriles or coordinating solvents can modulate the equilibrium between active and inactive species.

Palladium complexes with Xantphos are sensitive to ligand-to-metal ratios; excess ligand leads to inactive bis-ligated species with poor solubility and slow activation kinetics, impacting catalytic performance.

Novel derivatives such as NiXantphos, a deprotonatable ligand variant, have been synthesized and characterized, showing rapid complex formation and potential for room-temperature catalysis.

化学反应分析

Xantphos undergoes several types of chemical reactions, including:

Hydroformylation: Xantphos is widely used in the hydroformylation of alkenes, where it facilitates the addition of a formyl group to the alkene.

Cross-Coupling Reactions: Xantphos is employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Hydrogenation: Xantphos-based ligands are used in the catalytic hydrogenation of carbon dioxide to formic acid.

Common reagents and conditions for these reactions include the use of transition metals like palladium, nickel, and ruthenium, often under mild to moderate temperatures and pressures . The major products formed from these reactions are typically aldehydes, amines, and formic acid .

科学研究应用

Xantphos has a wide range of scientific research applications:

Chemistry: It is extensively used in homogeneous catalysis, particularly in hydroformylation, cross-coupling, and hydrogenation reactions

Biology and Medicine: Xantphos-mediated carbonylation protocols have facilitated the preparation of radiopharmaceuticals for positron emission tomography imaging and drug discovery.

作用机制

The mechanism by which Xantphos exerts its effects is primarily through its role as a ligand in transition metal complexes. The wide bite angle of Xantphos allows for the formation of stable metal-ligand complexes, which are crucial for catalytic activity . These complexes facilitate various catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination, thereby enabling efficient catalysis .

相似化合物的比较

Comparison with Similar Ligands

Structural and Bite Angle Comparisons

The natural bite angle (βn) is a defining feature of diphosphine ligands. Xantphos derivatives exhibit larger bite angles compared to rigid or smaller ligands:

| Ligand | Bite Angle (βn, °) | Backbone Rigidity | Key Metal Interactions |

|---|---|---|---|

| Xantphos | 102–121 | Semi-rigid | Pd, Ni, Au, Cu |

| BINAP | 92–95 | Rigid | Pd, Ru |

| DPPF | 96–98 | Flexible | Fe, Pd |

| Cy-JohnPhos | N/A | Monodentate | Pd (with Xantphos) |

| NiXantphos | ~115 | Semi-rigid | Ni, Pd |

Data from crystallographic studies (, Table 2.2) show that Xantphos’ bite angle accommodates bulkier substrates and stabilizes transition states in oxidative addition/reductive elimination steps. For instance, in Pd-catalyzed carbonylation, Xantphos outperforms BINAP under atmospheric CO pressure due to its flexible dissociation pathways .

Catalytic Performance

Palladium-Catalyzed Reactions

- Decarboxylative Desaturation : Xantphos (3 mol%) combined with Cy-JohnPhos (4 mol%) achieves 72% yield, while Xantphos alone yields only 44%. The large bite angle and conjugated backbone of Xantphos stabilize Pd intermediates, whereas Cy-JohnPhos modulates electronic effects .

- Buchwald-Hartwig Amination : Xantphos provides 77–89% yields in aryl bromide amination, outperforming PCy3 (≤40%) due to enhanced Pd center accessibility .

- Carbonylation : At 1 atm CO, Xantphos achieves rapid aryl bromide conversion, whereas BINAP requires higher pressures (>1 atm) .

Nickel-Catalyzed Reactions

- NiXantphos enables 91% yield in aryl chloride cross-coupling, far exceeding Xantphos (0%) and N-Bn-NiXantphos (1%). The NH group in NiXantphos facilitates oxidative addition via heterobimetallic Pd–Ni interactions .

- Cycloaddition : Xantphos-ligated Ni(0) complexes show catalytic activity comparable to in situ systems when pre-coordinated with alkynes/alkenes .

Iron-Catalyzed Alkyl-Alkyl Coupling

Xantphos stabilizes Fe intermediates in cross-coupling reactions, though mechanistic insights remain under exploration .

Electronic and Steric Effects

- Luminescence : Xantphos forms emissive Au(I) and Cu(I) complexes for oxygen-sensing and LEDs. HN-Xantphos analogs exhibit blue-shifted emission (λmax = 520–560 nm) with PLQY up to 25% .

- Steric Tuning : t-Bu-Xantphos enhances steric bulk for stabilizing low-coordinate Ni(I) intermediates in CO2 insertion reactions .

Ligand Stability and Versatility

Xantphos resists ligand displacement in Pd-catalyzed reactions, as shown in iodination of aryl carboxylic acids . In contrast, DPEphos and BrettPhos exhibit lower stability under similar conditions .

Key Research Findings

- Mechanistic Insights : Xantphos’ dissociation-rebinding dynamics enable efficient Pd catalysis, while rigid ligands like BINAP limit substrate access .

- Epimerization Suppression : Xantphos-Pd complexes attenuate stereochemical scrambling in C–N coupling by stabilizing Pd intermediates .

- Nitrile Facilitation: Benzonitrile displaces Xantphos in (Xant)2Ni, enabling alkyne/alkene coordination and catalytic turnover .

生物活性

Xantphos, a bidentate phosphine ligand, is widely recognized for its significant role in catalysis, particularly in reactions involving transition metals. This article delves into the biological activity of Xantphos-based ligands, focusing on their mechanisms of action, biochemical properties, and potential applications in various fields.

Target of Action

Xantphos-based ligands primarily target transition metal ions such as nickel (Ni) and rhodium (Rh). Their interaction with these metals facilitates various catalytic processes. For example:

- Nickel Complexes : Xantphos coordinates with Ni, enabling ligand exchange reactions and catalytic transformations like cross-coupling and cycloaddition reactions.

- Rhodium Complexes : In dirhodium complexes, Xantphos facilitates oxidative addition reactions, leading to the formation of dirhodium-η1-allyl species .

Xantphos-based ligands exhibit a range of biochemical properties that are pertinent to their catalytic roles:

- Catalytic Efficiency : They enhance the catalytic activity of metals in carbonylative coupling reactions, significantly improving carbon-carbon bond formation efficiency.

- Stability : The stability of Xantphos complexes allows for effective use in various catalytic cycles without significant catalyst poisoning, which is crucial in industrial applications .

1. Carbonylative Reactions

A study demonstrated that Xantphos ligands effectively catalyzed carbonylation reactions with high turnover frequencies (TOF) and selectivity. The ability to utilize low concentrations of palladium precursors while maintaining efficiency highlights their industrial potential .

2. Mechanistic Insights

Research utilizing mass spectrometry showed that disulfonated versions of Xantphos could track binding events to metals like copper and palladium. This allowed for real-time monitoring of catalytic processes and provided insights into the mechanistic pathways involved .

3. Allylic Alkylation

In a combined computational and experimental study, Xantphos was shown to be essential for facilitating allylic alkylation reactions involving dirhodium tetracarboxylate catalysts. The presence of Xantphos significantly increased yields compared to reactions without it, indicating its critical role in these transformations .

Data Tables

| Property | Xantphos Complexes | Other Ligands |

|---|---|---|

| Catalytic Activity | High TOF in carbonylation | Moderate TOF |

| Stability | High | Variable |

| Selectivity | 100% in specific substrates | Lower selectivity |

| Reaction Conditions | Effective at low Pd concentrations | Requires higher concentrations |

Pharmacokinetics and Dosage Effects

While the primary applications of Xantphos-based ligands are in catalysis rather than direct biochemical applications, understanding their pharmacokinetic properties is essential:

- Distribution : These ligands can be utilized in both solution and immobilized forms.

- Dosage Effects : Limited studies on animal models suggest that while their direct biological effects are not extensively characterized, their metal-binding capabilities may influence cellular processes involving transition metals .

常见问题

What structural features of Xantphos make it effective in stabilizing transition metal complexes?

Xantphos contains a rigid xanthene backbone that enforces a wide natural bite angle (100–134°), which promotes stable coordination to metals like palladium or rhodium. The backbone’s rigidity reduces conformational flexibility, enhancing steric and electronic control over metal centers. This structural preorganization lowers the activation energy for oxidative addition and stabilizes intermediates in cross-coupling reactions. For example, in Pd-catalyzed C–N bond formation, the wide bite angle prevents ligand dissociation, maintaining catalytic activity .

Methodological Insight : To validate structural advantages, computational bite-angle calculations (e.g., using DFT) and crystallographic studies (e.g., X-ray diffraction of [Pd(Xantphos)Cl₂]) are critical. Compare catalytic turnover numbers (TONs) between Xantphos and narrower bite-angle ligands like DPPF in model reactions .

How does Xantphos influence regioselectivity in hydroformylation reactions?

Xantphos’ wide bite angle increases the preference for linear aldehyde formation in rhodium-catalyzed hydroformylation of alkenes. The ligand geometry favors equatorial coordination of CO and alkene substrates, steering the transition state toward linear product formation. For instance, styrene hydroformylation with Xantphos yields 70% linear aldehyde vs. 11% with PPh₃ .

Methodological Insight : Use kinetic isotope effect (KIE) studies and in situ IR spectroscopy to monitor CO ligand dynamics. Compare regioselectivity trends with ligands of varying bite angles (e.g., BISBI vs. Xantphos) under identical conditions .

What advanced techniques can track Xantphos ligand behavior during catalytic cycles?

Electrospray ionization mass spectrometry (ESI-MS) with disulfonated Xantphos enables real-time monitoring of ligand transfer between metals (e.g., Cu→Pd). The dianionic tag improves ionizability, allowing detection of transient intermediates like [Cu(Xantphos)(CH₃CN)]⁺ .

Methodological Insight : Synthesize disulfonated Xantphos via sulfonation of the xanthene backbone. Perform ESI-MS under inert conditions (glovebox) and correlate spectral data with kinetic profiles from stopped-flow NMR .

How do solvent polarity and ligand exchange dynamics affect Xantphos-based catalysis?

Nonpolar solvents (e.g., toluene) inhibit ligand exchange, while polar solvents (e.g., acetonitrile) facilitate it by stabilizing unsaturated metal intermediates. For example, Xantphos remains bound to Pd in toluene but transfers to Cu in acetonitrile during cross-coupling .

Methodological Insight : Conduct variable-temperature ³¹P NMR to measure ligand dissociation rates. Compare reaction yields in solvents of differing polarity (e.g., THF vs. DMF) while maintaining constant ligand/metal ratios .

Why do some Xantphos-Pd complexes exhibit poor catalytic activity despite high stability?

Overly stable Pd(Xantphos)₂ species (e.g., Pd(4,7-di-t-Bu-Xantphos)₂) are insoluble and resist ligand dissociation, preventing substrate binding. Kinetic studies show inactive Pd(Xantphos)₂ forms at ligand/Pd ratios >1.6, whereas ratios ≤1.5 maintain activity .

Methodological Insight : Use solubility tests (e.g., dynamic light scattering) and kinetic profiling (e.g., rate vs. [ligand]/[Pd]). Introduce labile co-ligands (e.g., acetonitrile) to destabilize Pd(Xantphos)₂ .

How can computational modeling improve Xantphos ligand design?

ONIOM hybrid calculations model regioselectivity in Rh-catalyzed hydroformylation by analyzing transition states for alkene insertion. For example, Xantphos’ bite angle stabilizes diequatorial HRh(CO)₂ isomers, favoring linear alkyl intermediates (42:1 n/i ratio) .

Methodological Insight : Combine DFT (e.g., B3LYP) for geometry optimization with QM/MM for free-energy barriers. Validate predictions against experimental regioselectivity data .

What strategies address contradictions in ligand exchange studies under different conditions?

Contradictions arise from solvent effects, metal oxidation states, and ancillary ligands. For example, Xantphos transfers from Cu(I) to Pd(0) in acetonitrile but not in toluene due to solvent coordination capacity. Mechanistic probes like ³¹P NMR magnetization transfer experiments clarify exchange rates .

Methodological Insight : Design crossover experiments with isotopic labeling (e.g., ¹³C-CO) and monitor exchange via EXSY NMR. Use sterically modified Xantphos derivatives (e.g., t-Bu-Xantphos) to test steric vs. electronic effects .

How does Xantphos enhance emission properties in Cu(I) complexes?

Xantphos’ rigid backbone restricts geometric relaxation in excited states, increasing phosphorescence quantum yields. For [Cu(Xantphos)₂]PF₆, close ligand packing reduces nonradiative decay, yielding a 4× boost in emission intensity vs. DPEphos analogs .

Methodological Insight : Perform time-resolved photoluminescence (TRPL) and X-ray crystallography to correlate emission lifetimes with ligand packing density .

What role does Xantphos play in enantioselective allylic amination?

Xantphos’ oxygen linker and bite angle stabilize η³-allyl-Pt intermediates, enabling water elimination as the rate-determining step. Microwave heating accelerates this step, achieving >90% yield in Pt-catalyzed aminations .

Methodological Insight : Use VT-NMR to identify rate-determining steps and optimize microwave parameters (e.g., power, pulse duration) for scale-up .

How can ligand pairing (e.g., Xantphos/Cy-Xantphos) control regioselectivity in olefin difunctionalization?

Xantphos/Cy-Xantphos pairs modulate steric and electronic environments at the metal center. For example, Xantphos directs boron to terminal positions in allylic alcohols, while Cy-Xantphos favors internal sites (85:15 regioselectivity) .

Methodological Insight : Screen ligand pairs via high-throughput experimentation (HTE) and analyze regioselectivity trends with Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。